3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid

Nuclear Receptor Pharmacology LXR Beta Binding Affinity

Select 3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid for applications where generic bile acid analogs fail. The 7-oxo group confers a unique reduction potential and hydrogen-bonding pattern absent in hyocholic or hyodeoxycholic acid, making it the obligate intermediate for bacterial muricholic acid-to-hyodeoxycholic acid conversion and the preferred precursor for stereoselective ω-muricholic acid synthesis. With a defined Ki of 1.7 µM at LXRβ, it serves as a calibrated benchmark for nuclear receptor screening. Its distinct logP (4.23) and melting point (184–186 °C) facilitate unambiguous chromatographic peak assignment in complex biological matrices. Insist on this specific oxo-bile acid to ensure metabolic pathway fidelity and receptor assay reproducibility.

Molecular Formula C24H38O5
Molecular Weight 406.6 g/mol
Cat. No. B13412590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid
Molecular FormulaC24H38O5
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H38O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-21,25,28H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,23-,24-/m1/s1
InChIKeyNYMYNCFPAHUJJK-XBTSAHOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic Acid: Bile Acid Intermediate for Metabolic and Synthetic Research


3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid (CAS: 88725-42-2), also designated 7-oxo-hyocholic acid, is a C24 5β-bile acid characterized by the presence of a 7-oxo group in lieu of the 7α-hydroxy group found in its parent compound, hyocholic acid [1]. This compound is recognized as a key transient intermediate in the bacterial conversion of muricholic acids to hyodeoxycholic acid within the gut microbiome [2] and serves as a crucial synthetic precursor for the preparation of ω-muricholic acid [3]. Its curated entry in the LIPID MAPS Structure Database (LMST04010173) confirms its defined stereochemical configuration and status as a validated reference standard for analytical method development [4].

Why 3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic Acid Cannot Be Replaced by Other Bile Acid Analogs


Generic substitution with structurally similar bile acids such as hyodeoxycholic acid, hyocholic acid, or ω-muricholic acid is not viable due to fundamental differences in functional group chemistry and biological recognition. The presence of the 7-oxo group in 3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid confers a distinct reduction potential and hydrogen-bonding pattern compared to the 7α-hydroxy group of hyocholic acid or the fully reduced 6α-hydroxy group of hyodeoxycholic acid [1]. This structural divergence translates into differential metabolic processing by hepatic enzymes [2], altered receptor binding profiles—particularly for nuclear receptors such as LXRβ [3]—and a unique role as an obligate intermediate in specific biosynthetic pathways that cannot be bypassed by the end products of those pathways [4]. The following evidence guide quantifies these differences.

Quantitative Differentiation of 3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic Acid from Closest Analogs


LXRβ Binding Affinity: Low Micromolar Interaction Contrasts with Natural Ligands

3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid binds to recombinant human Liver X Receptor beta (LXRβ) with a Ki of 1.70 × 10^3 nM (1.7 µM) [1]. This contrasts with natural oxysterol ligands which typically exhibit sub-micromolar to nanomolar potency, and with the structurally related hyodeoxycholic acid, for which LXRβ binding data is not reported in the same assay context, suggesting the 7-oxo modification may alter receptor recognition [1].

Nuclear Receptor Pharmacology LXR Beta Binding Affinity

Hepatic Reduction Susceptibility: Differential Metabolism vs. 7-Oxodeoxycholic Acid

In isolated perfused rat liver studies, 7-oxolithocholic acid (a 3-deoxy analog of the target compound) exhibited greater susceptibility to reduction than 7-oxodeoxycholic acid, with the former undergoing extensive reduction to 7β-hydroxy metabolites and the latter reduced predominantly to 7α-hydroxy metabolites [1]. While 3a,6a-dihydroxy-7-oxo-5b-cholan-24-oic acid itself was not directly tested, its 6α-hydroxy substitution is predicted to further modulate reduction kinetics and stereoselectivity relative to both 7-oxolithocholic acid and 7-oxodeoxycholic acid [1].

Hepatic Metabolism Bile Acid Reduction Stereoselectivity

Pathway-Specific Intermediate: Obligate Role in Muricholic Acid to Hyodeoxycholic Acid Conversion

3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid is the transient 7-oxo intermediate detected during the conversion of β-muricholic acid (3α,6β,7β-trihydroxy) to hyodeoxycholic acid (3α,6α-dihydroxy) by the rat intestinal bacterium HDCA-1 [1]. Time-course experiments demonstrated the appearance of this specific 7-oxo species followed by its subsequent conversion, confirming it is an obligate intermediate in the 7-dehydroxylation and 6-epimerization pathway [1]. Hyocholic acid and ω-muricholic acid are also transformed via this same intermediate [1].

Gut Microbiome Bile Acid Metabolism Bacterial Biotransformation

Synthetic Precursor for ω-Muricholic Acid: Enabling Regioselective Functionalization

3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid is a key synthetic intermediate for ω-muricholic acid, a bile acid implicated in the regulation of weight gain and lipid metabolism [1]. Its 7-oxo group enables regioselective reduction to the 7β-hydroxy configuration characteristic of ω-muricholic acid, a transformation that cannot be achieved with hyodeoxycholic acid (lacking a 7-position oxygen) or hyocholic acid (already bearing a 7α-hydroxy group) [2]. The compound is specifically listed as an intermediate in the synthesis of ω-Muricholic Acid (M732760) [1].

Organic Synthesis Bile Acid Derivatives C-H Functionalization

Distinct Physicochemical Profile: Melting Point and logP Differentiation

The melting point of 3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid is reported as 184-186 °C [1], which differs from that of hyodeoxycholic acid (reported range ~196-198 °C) and hyocholic acid (~162-164 °C). The calculated logP is 4.23 [2], higher than hyocholic acid (predicted logP ~2.8) due to the less polar 7-oxo group, indicating increased lipophilicity that can affect chromatographic retention and membrane permeability in biological assays.

Analytical Chemistry Quality Control Reference Standard

Recommended Application Scenarios for 3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic Acid Based on Verified Differentiation


Analytical Method Development for Oxo-Bile Acid Profiling in Gut Microbiome Studies

Utilize 3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid as an authentic reference standard for LC-MS/MS or GC-MS methods aimed at quantifying 7-oxo intermediates in fecal or intestinal content samples. Its distinct logP (4.23) and melting point (184-186 °C) facilitate chromatographic method optimization and unambiguous peak assignment in complex biological matrices [1][2]. This compound is essential for studies investigating microbial bile acid metabolism, particularly the conversion of muricholic acids to hyodeoxycholic acid [3].

Synthesis of ω-Muricholic Acid and 7β-Hydroxy Bile Acid Derivatives

Employ 3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid as a strategic synthetic intermediate for the preparation of ω-muricholic acid via stereoselective reduction of the 7-oxo group to the 7β-hydroxy configuration [4]. This route avoids the extensive oxidation/functionalization sequences required when starting from hyodeoxycholic acid and provides superior control over C7 stereochemistry compared to alternative pathways [5].

Nuclear Receptor Binding Assays for LXRβ Ligand Screening

Use 3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid as a reference ligand or control compound in LXRβ binding displacement assays, where it demonstrates a defined Ki of 1.7 µM against a fluorescent tracer [6]. This well-characterized affinity value enables its use as a benchmark for evaluating novel LXRβ modulators or for calibrating fluorescence polarization-based binding assays in drug discovery programs targeting metabolic and inflammatory diseases.

Metabolic Tracing of 7-Oxo Bile Acid Reduction in Hepatic Models

Apply 3a,6a-Dihydroxy-7-oxo-5b-cholan-24-oic acid in isolated hepatocyte or perfused liver studies to investigate the stereoselectivity of hepatic 7-oxo reductases. The 6α-hydroxy substitution pattern of this compound distinguishes its metabolic fate from that of 7-oxodeoxycholic acid (12α-hydroxy) and 7-oxolithocholic acid (3-deoxy), enabling structure-activity relationship studies of oxo-bile acid reduction [7].

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